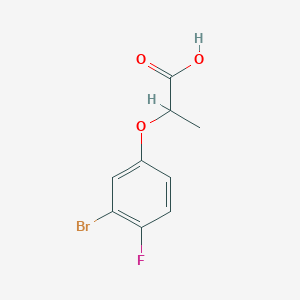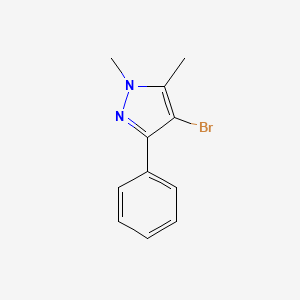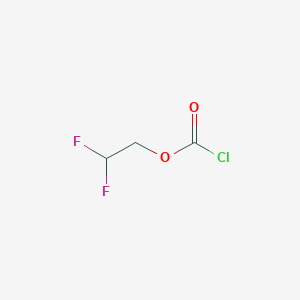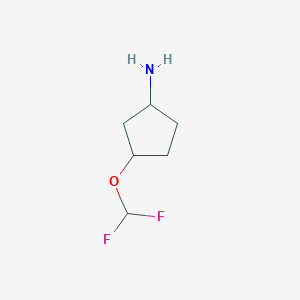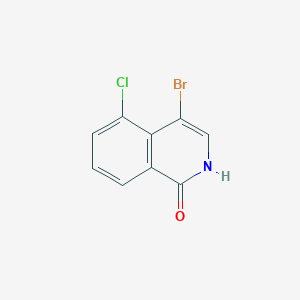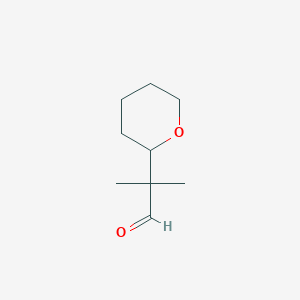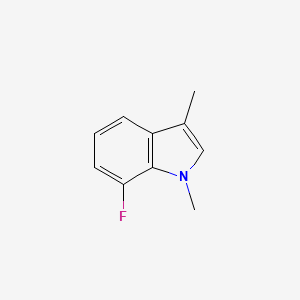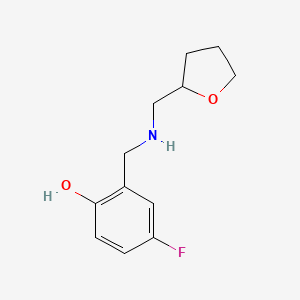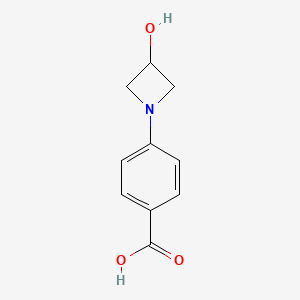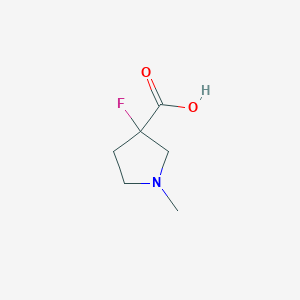![molecular formula C13H7F3N2O2 B1446706 2-[4-(Trifluoromethoxy)phenoxy]nicotinonitrile CAS No. 1508040-43-4](/img/structure/B1446706.png)
2-[4-(Trifluoromethoxy)phenoxy]nicotinonitrile
Übersicht
Beschreibung
2-[4-(Trifluoromethoxy)phenoxy]nicotinonitrile is a chemical compound with the molecular formula C13H7F3N2O2 and a molecular weight of 280.2 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[4-(Trifluoromethoxy)phenoxy]nicotinonitrile, such as melting point, boiling point, density, and toxicity, are not provided in the retrieved sources .Wissenschaftliche Forschungsanwendungen
Electrochromic Devices
2-[4-(Trifluoromethoxy)phenoxy]nicotinonitrile: has been utilized in the development of electrochromic polymers. These polymers exhibit color changes when an electrical potential is applied, making them suitable for applications like smart windows and auto-dimming mirrors . The trifluoromethoxy group in these polymers can significantly alter their electronic properties, such as lowering the HOMO and LUMO energy levels, which is crucial for the color-changing behavior.
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block. It can be used to synthesize various heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals. Its ability to act as an electron-withdrawing group makes it a valuable component in constructing complex organic molecules .
Medicinal Chemistry
The trifluoromethoxy group is a common moiety in many FDA-approved drugs due to its ability to enhance the bioavailability and metabolic stability of pharmaceuticals. While specific applications of 2-[4-(Trifluoromethoxy)phenoxy]nicotinonitrile in medicinal chemistry are not detailed in the search results, the presence of this group suggests potential utility in the design of new drug candidates .
Materials Science
Compounds containing the trifluoromethoxy group are being explored for their potential in materials science, particularly in the creation of novel materials with unique properties such as increased stability and resistance to degradation. This compound could contribute to the development of advanced materials for various industrial applications .
Environmental Science
The environmental impact of fluorinated compounds is an area of active research. Compounds like 2-[4-(Trifluoromethoxy)phenoxy]nicotinonitrile may be studied for their environmental fate, including their persistence and potential bioaccumulation. Understanding these aspects is crucial for assessing the environmental safety of new fluorinated materials .
Analytical Chemistry
In analytical chemistry, fluorinated compounds can be used as standards or reagents in various analytical methods. Their distinct chemical properties, such as high electronegativity and unique electronic effects, make them useful for developing more accurate and sensitive analytical techniques .
Biochemistry
Fluorinated compounds are known to interact differently with biological systems compared to their non-fluorinated counterparts. This compound could be used to study enzyme-substrate interactions, protein folding, and other biochemical processes where the introduction of a fluorinated group can provide insights into mechanism and function .
Agrochemistry
The trifluoromethoxy group is often incorporated into agrochemicals to improve their efficacy and selectivity. As such, 2-[4-(Trifluoromethoxy)phenoxy]nicotinonitrile could be a precursor or an intermediate in the synthesis of new agrochemicals designed to protect crops while minimizing environmental impact .
Eigenschaften
IUPAC Name |
2-[4-(trifluoromethoxy)phenoxy]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O2/c14-13(15,16)20-11-5-3-10(4-6-11)19-12-9(8-17)2-1-7-18-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCWXUNCFMTIGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)OC(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



